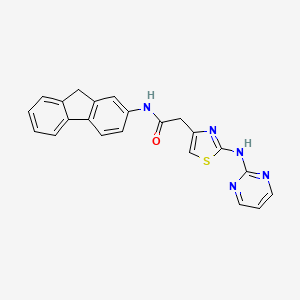
N-(9H-fluoren-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-fluoren-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H17N5OS and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(9H-fluoren-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, a compound with the CAS number 1226444-36-5, is a novel bioactive agent that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing current research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N5OS |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1226444-36-5 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, research on fluorene-based thiazolidinone derivatives has shown promising results against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The mechanism of action often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated effectiveness against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound in the development of new antibiotics. The binding interactions with bacterial enzymes were characterized using molecular docking studies, revealing how structural features contribute to biological efficacy .
Case Studies
- Antitumor Efficacy : In a study assessing the cytotoxic effects of various thiazole derivatives, this compound was found to significantly reduce cell viability in A549 and MDA-MB-231 cell lines. The IC50 values indicated a potent inhibitory effect compared to standard chemotherapeutics.
- Antimicrobial Testing : Another investigation involved testing the compound against several pathogenic bacteria. Results indicated that it inhibited growth effectively at low concentrations, outperforming some existing antibiotics in terms of potency and spectrum of activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorenyl and thiazole moieties can significantly influence its pharmacological profile. For instance:
- Fluorenyl Group : Variations in substituents on the fluorenyl ring can enhance lipophilicity and cellular uptake.
- Thiazole Moiety : Alterations in the thiazole structure have been linked to improved binding affinity to target proteins involved in tumor growth and bacterial resistance mechanisms.
Propiedades
IUPAC Name |
N-(9H-fluoren-2-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS/c28-20(12-17-13-29-22(26-17)27-21-23-8-3-9-24-21)25-16-6-7-19-15(11-16)10-14-4-1-2-5-18(14)19/h1-9,11,13H,10,12H2,(H,25,28)(H,23,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSUNYMBCOXZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC4=CSC(=N4)NC5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














